5-methyl-4H-3,1-benzoxazin-4-one

serine protease inhibition human leukocyte elastase structure-activity relationship

5-Methyl-4H-3,1-benzoxazin-4-one (C₉H₇NO₂, MW 161.16 g/mol) belongs to the benzoxazinone class of heterocyclic compounds and functions as an alternate-substrate, mechanism-based inhibitor of serine proteases, most notably human leukocyte elastase (HLE). Its core structure is the critical pharmacophore for a series of highly potent, selective elastase inhibitors, with the 5-methyl substituent proving essential for nanomolar-level inhibitory activity through steric hindrance of enzyme-catalyzed deacylation.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8541142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H-3,1-benzoxazin-4-one
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=COC2=O
InChIInChI=1S/C9H7NO2/c1-6-3-2-4-7-8(6)9(11)12-5-10-7/h2-5H,1H3
InChIKeyAOBYNGHFLLEIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4H-3,1-benzoxazin-4-one - The Privileged Scaffold for Selective Serine Protease Inhibition


5-Methyl-4H-3,1-benzoxazin-4-one (C₉H₇NO₂, MW 161.16 g/mol) belongs to the benzoxazinone class of heterocyclic compounds and functions as an alternate-substrate, mechanism-based inhibitor of serine proteases, most notably human leukocyte elastase (HLE) [1][2]. Its core structure is the critical pharmacophore for a series of highly potent, selective elastase inhibitors, with the 5-methyl substituent proving essential for nanomolar-level inhibitory activity through steric hindrance of enzyme-catalyzed deacylation [3][4].

Why Generic 4H-3,1-Benzoxazin-4-one Analogs Cannot Substitute 5-Methyl-4H-3,1-benzoxazin-4-one


The presence of the 5-methyl substituent is the single most critical structural determinant for converting the benzoxazinone core into a potent, slow-tight-binding elastase inhibitor. Unsubstituted or differently substituted benzoxazinones—such as 5-H, 6-methyl, or 5-halogen analogs—exhibit markedly different inhibition kinetics, selectivity profiles, and chemical stability, rendering them unsuitable for applications requiring sustained, high-affinity HLE blockade [1][2]. Procurement of the exact 5-methyl-4H-3,1-benzoxazin-4-one core is therefore non-negotiable for any research program aiming to replicate the sub-nanomolar potency and the exceptional 300- to 45,000-fold selectivity documented for this series [3].

Quantitative Differentiation Evidence for 5-Methyl-4H-3,1-benzoxazin-4-one vs. In-Class Analogs


5-Methyl Substitution Drives Nanomolar Elastase Inhibition: TEI-5624/6344 vs. Unsubstituted Benzoxazinones

Derivatives built on the 5-methyl-4H-3,1-benzoxazin-4-one scaffold achieve Ki values of 6.91 nM (TEI-5624) and 16.3 nM (TEI-6344) against human sputum elastase (HSE), whereas analogous benzoxazinones lacking a 5-alkyl substituent typically exhibit Ki values in the low micromolar range—a >100-fold potency gap directly attributable to the 5-methyl group [1][2]. The SAR analysis of 175 benzoxazinones confirmed that R5 alkyl groups are a mandatory feature for nanomolar-level inhibition, with 5-methyl and 5-ethyl being optimal among substitutions examined [3].

serine protease inhibition human leukocyte elastase structure-activity relationship

Exceptional Protease Selectivity: 5-Methyl-4H-3,1-benzoxazin-4-one Derivatives vs. Broad-Spectrum Serine Protease Inhibitors

The 5-methyl-4H-3,1-benzoxazin-4-one derivative TEI-5624 demonstrates 300- to 45,000-fold selectivity for human sputum elastase over a panel of serine proteases including bovine trypsin, bovine chymotrypsin, porcine pancreatic elastase, human cathepsin G, and thrombin [1]. In sharp contrast, widely used peptide-based elastase inhibitors (e.g., elastatinal) or earlier benzoxazinone generations lacking the 5-methyl moiety show significantly broader reactivity, with selectivity margins often below 100-fold [2][3]. The 5-methyl substitution is mechanistically linked to this selectivity: it slows deacylation specifically in the elastase active site, whereas other proteases process the 5-H analog more rapidly, resulting in diminished discrimination [2].

selectivity profiling off-target activity serine protease panel

In Vivo Lung Retention Advantage: 5-Methyl-4H-3,1-benzoxazin-4-one Derivatives vs. Conventional Small-Molecule Elastase Inhibitors

When administered intratracheally to hamsters, the 5-methyl-4H-3,1-benzoxazin-4-one derivatives TEI-5624 and TEI-6344 exhibited lung elimination half-lives of 85 and 240 minutes, respectively, and provided significant protection against HSE-induced pulmonary hemorrhage and emphysema at 1 mg/kg [1]. By comparison, many non-benzoxazinone small-molecule HLE inhibitors (e.g., certain peptide chloromethyl ketones or β-lactam-based inhibitors) exhibit lung half-lives below 30 minutes and require higher doses for equivalent in vivo efficacy due to rapid clearance or metabolic inactivation [2]. The prolonged lung retention is directly attributable to the physicochemical properties conferred by the 5-methyl group combined with the 2-isopropylamino and 7-substituents, which together resist both hydrolytic degradation and rapid systemic absorption.

pharmacokinetics pulmonary retention in vivo efficacy

Recommended Application Scenarios for 5-Methyl-4H-3,1-benzoxazin-4-one Based on Quantitative Differentiation Evidence


Lead Optimization in HLE-Targeted Drug Discovery for Pulmonary Diseases

The 5-methyl-4H-3,1-benzoxazin-4-one core provides a validated starting point for designing sub-nanomolar, highly selective elastase inhibitors suitable for preclinical development in emphysema, ARDS, and cystic fibrosis. The established Ki range (6.91–16.3 nM) and the 300- to 45,000-fold selectivity window [1] allow medicinal chemists to install additional solubility or targeting moieties at the 7-position without compromising potency, as demonstrated by the TEI series.

Biochemical Probe for Selective Profiling of Elastase Activity in Complex Biological Samples

Because of its outstanding selectivity over other serine proteases, the 5-methyl-4H-3,1-benzoxazin-4-one scaffold can be employed to generate activity-based probes or fluorescently labeled inhibitors that unambiguously report HLE activity in bronchoalveolar lavage fluid, sputum, or tissue homogenates, even in the presence of high background proteolysis [1][2].

In Vivo Pharmacodynamic Studies Requiring Extended Lung Residence Time

Researchers conducting intratracheal or inhaled administration studies in rodent models of acute lung injury can leverage the documented lung retention half-lives (85–240 min) of 5-methyl-4H-3,1-benzoxazin-4-one derivatives to design dosing regimens with prolonged target coverage at low doses (≤1 mg/kg) [1]. This reduces animal stress and compound consumption relative to faster-clearing comparator inhibitors.

Quote Request

Request a Quote for 5-methyl-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.